molecular formula C23H24O B14179421 2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one CAS No. 919097-08-8

2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one

Cat. No.: B14179421
CAS No.: 919097-08-8
M. Wt: 316.4 g/mol
InChI Key: GLZMWQNLLOGWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C23H24O It is a member of the cyclopentadienone family, characterized by a cyclopentadienone core substituted with phenyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one typically involves the reaction of appropriate substituted benzaldehydes with ketones under basic conditions. A common method is the aldol condensation reaction, where benzaldehyde derivatives react with ketones in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to heating to facilitate the formation of the cyclopentadienone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Formation of diketones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in various chemical reactions, influencing cellular processes. For example, its ability to undergo electrophilic aromatic substitution can lead to the formation of bioactive derivatives that interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diethyl-3,4-diphenylcyclopentadienone
  • 2,3,5-Triphenylcyclopentadienone
  • 2,4,5-Triphenylcyclopentadienone

Uniqueness

2,3-Diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

919097-08-8

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

2,3-diphenyl-4,5-dipropylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C23H24O/c1-3-11-19-20(12-4-2)23(24)22(18-15-9-6-10-16-18)21(19)17-13-7-5-8-14-17/h5-10,13-16H,3-4,11-12H2,1-2H3

InChI Key

GLZMWQNLLOGWMM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.